molecular formula C5H8N2O4 B575553 L-Alanine, N-acetyl-N-nitroso- (9CI) CAS No. 160066-08-0

L-Alanine, N-acetyl-N-nitroso- (9CI)

Cat. No.: B575553
CAS No.: 160066-08-0
M. Wt: 160.129
InChI Key: GEYYEKQIBSLOCP-VKHMYHEASA-N
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Description

L-Alanine, N-acetyl-N-nitroso- (9CI) is a specialized organic compound identified by the CAS registry number 160066-08-0 and the molecular formula C5H8N2O4, yielding a molecular weight of 160.13 g/mol . This molecule is a derivative of the fundamental amino acid L-alanine, which is a non-essential amino acid involved in sugar and acid metabolism and serves as an energy source for muscle tissue and the central nervous system . The structure features both an acetyl group and a nitroso group attached to the alanine backbone. Compounds with nitroso functional groups are of significant interest in research due to their diverse reactivities. They are frequently investigated in organic synthesis as intermediates and are studied in biochemical contexts for their potential interactions with biological molecules. This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

160066-08-0

Molecular Formula

C5H8N2O4

Molecular Weight

160.129

IUPAC Name

(2S)-2-[acetyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C5H8N2O4/c1-3(5(9)10)7(6-11)4(2)8/h3H,1-2H3,(H,9,10)/t3-/m0/s1

InChI Key

GEYYEKQIBSLOCP-VKHMYHEASA-N

SMILES

CC(C(=O)O)N(C(=O)C)N=O

Synonyms

L-Alanine, N-acetyl-N-nitroso- (9CI)

Origin of Product

United States

Scientific Research Applications

Biochemical Research

N-Nitroso Compounds and Carcinogenesis
L-Alanine, N-acetyl-N-nitroso- (9CI) falls under the category of N-nitroso compounds, which are known for their potential carcinogenic effects. Research indicates that these compounds can induce hepatocarcinogenesis through metabolic activation in human cells, producing DNA-damaging metabolites such as alkyldiazonium ions and aldehydes. This mechanism is crucial for understanding the biochemical pathways involved in cancer development .

Table 1: Mechanisms of N-Nitroso Compounds in Carcinogenesis

MechanismDescription
Metabolic ActivationConversion to reactive metabolites that damage DNA
Formation of DNA AdductsCovalent bonding to DNA leading to mutations
Tumor PromotionInduction of cellular changes that favor tumor growth

Toxicological Studies

Assessment of Toxicity
The evaluation of L-Alanine, N-acetyl-N-nitroso- (9CI) is critical in toxicological assessments due to its classification as a potential carcinogen. Studies have highlighted the need for detailed toxicological profiles of nitrosamines to understand their health impacts better . This includes examining their effects on various organ systems and potential long-term health consequences.

Table 2: Toxicological Profile of N-Nitroso Compounds

Study FocusFindings
Hepatic EffectsInduction of oxidative stress and liver damage
Renal ImpactsPotential nephrotoxicity linked to uremic toxins
Neurological ConsequencesAssociation with cognitive deficits in chronic exposure

Case Studies

Case Study: Carcinogenicity in Animal Models
Research has demonstrated that exposure to nitrosamines can lead to significant tumor development in animal models. For example, studies involving rats exposed to N-nitroso compounds revealed a marked increase in liver tumors compared to control groups . This highlights the relevance of L-Alanine, N-acetyl-N-nitroso- (9CI) as a compound warranting further investigation.

Comparison with Similar Compounds

Alanine, N-nitro-, ethyl ester (9CI)

  • CAS : 740733-81-7
  • Molecular Formula : C₅H₁₀N₂O₄
  • Molecular Weight : 162.14 g/mol
  • Key Differences :
    • Replaces the acetyl group with an ethyl ester (-COOEt), altering lipophilicity and bioavailability.
    • Higher molecular weight (162.14 vs. 160.13) due to the ester moiety.
    • Likely differences in metabolic pathways: esterases may hydrolyze the ethyl ester, whereas the acetyl group in the parent compound may undergo deacetylation .

N-Nitrosoproline (NPRO)

  • CAS : 7519-36-0
  • Molecular Formula : C₅H₈N₂O₃
  • Relevance: Used as a biomarker for endogenous nitrosation due to its excretion in urine. Forms via nitrosation of proline in the presence of nitrate/nitrite. Unlike L-Alanine, N-acetyl-N-nitroso-, NPRO is non-carcinogenic in animal models but serves as a proxy for assessing endogenous NOC formation .

N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG)

  • CAS : 70-25-7
  • Molecular Formula : C₂H₆N₄O₃
  • Mechanistic Insight: A direct-acting nitrosamide that lowers cellular NAD+ levels by activating poly(ADP-ribose) polymerase, leading to DNA damage. Unlike L-Alanine, N-acetyl-N-nitroso-, MNNG is extensively studied for its acute toxicity (e.g., LD₅₀ in mice: 300 mg/kg, intravenous) .

Chemical Reactivity and Carcinogenic Mechanisms

Compound Reactivity Type Activation Pathway DNA Interaction Mechanism
L-Alanine, N-acetyl-N-nitroso- Spontaneous decomposition (nitrosamide) Direct alkylation of DNA Forms O⁶-alkylguanine adducts
Nitrosamines (e.g., NDMA) Metabolic activation (CYP450) Oxidative dealkylation Generates reactive diazonium ions
N-Nitrosoproline (NPRO) Low reactivity Non-carcinogenic Not applicable (biomarker only)
  • Key Finding: Nitrosamides like L-Alanine, N-acetyl-N-nitroso- are direct-acting carcinogens, while nitrosamines require enzymatic activation .

Endogenous Formation and Inhibition

Precursors and Formation Pathways

  • L-Alanine, N-acetyl-N-nitroso- : Likely forms in vivo from acetylated alanine and nitrosating agents (e.g., nitrite in acidic stomach conditions or via nitric oxide synthase activity) .
  • Comparison with NPRO: Both compounds form endogenously, but NPRO formation is inhibited by ascorbic acid (vitamin C) and α-tocopherol, as demonstrated in human studies .

Inhibition Strategies

Inhibitor Efficacy Against L-Alanine, N-acetyl-N-nitroso- Efficacy Against NPRO
Ascorbic acid Likely effective (predicted) 90% reduction in NPRO
α-Tocopherol Potential, not directly tested Partial inhibition

Exposure and Environmental Relevance

Dietary Sources

  • L-Alanine, N-acetyl-N-nitroso-: Not reported in food surveys; likely rare due to instability.
  • Contrast with Preformed NOCs: Volatile nitrosamines (e.g., nitrosopyrrolidine in cured meats) are detected at 0.1–10 µg/kg, but non-volatile NOCs (e.g., nitrosamides) may be 100–1000× more abundant .

Occupational Exposure

    Preparation Methods

    Strain Selection and Fermentation Conditions

    The strain Brevibacterium flavum AA1 (deposited as VNIIGenetika B-3061) produces L-alanine at titers up to 28 g/L in optimized media. Key fermentation parameters include:

    • Temperature : 30°C

    • Aeration : 170 rpm shaking

    • Duration : 72 hours

    • pH : Maintained at 7.5 using calcium carbonate buffer

    Post-fermentation, L-alanine is recovered via centrifugation, filtration, and ion-exchange chromatography.

    Chemical Acetylation of L-Alanine

    The L-alanine intermediate is acetylated to form N-acetyl-L-alanine (CAS No. 97-69-8), a precursor for nitrosation. Acetylation is typically performed using acetic anhydride or acetyl chloride in alkaline aqueous solutions.

    Reaction Mechanism and Optimization

    The acetylation proceeds via nucleophilic acyl substitution:

    L-Alanine+(CH3CO)2ON-Acetyl-L-alanine+CH3COOH\text{L-Alanine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-Acetyl-L-alanine} + \text{CH}_3\text{COOH}

    Key parameters influencing yield include:

    • Molar ratio : 1:1.2 (alanine:acetic anhydride)

    • Temperature : 25–40°C

    • Reaction time : 2–4 hours

    N-Acetyl-L-alanine is isolated by crystallization from ethanol/water mixtures, achieving >95% purity.

    The critical step in synthesizing L-alanine, N-acetyl-N-nitroso- (9CI) is the introduction of the nitroso group. This is achieved using nitrosating agents such as dinitrogen tetroxide (N2_2O4_4) or nitrous acid (HNO2_2).

    Nitrosation Protocol

    A validated method involves dissolving N-acetyl-L-alanine in dichloromethane and treating it with gaseous N2_2O4_4 at 0–5°C:

    N-Acetyl-L-alanine+N2O4N-Acetyl-N-nitroso-L-alanine+HNO3\text{N-Acetyl-L-alanine} + \text{N}2\text{O}4 \rightarrow \text{N-Acetyl-N-nitroso-L-alanine} + \text{HNO}_3

    Reaction Conditions :

    • Solvent : Dichloromethane

    • Temperature : 0–5°C

    • Duration : 1–2 hours

    • Yield : 85–90%

    The product is isolated by evaporating the solvent under reduced pressure, followed by recrystallization from ethyl acetate.

    Purification and Characterization

    Chromatographic Purification

    Crude N-acetyl-N-nitroso-L-alanine is purified using silica gel column chromatography with ethyl acetate/hexane (3:7) as the eluent. Fractions containing the compound are identified via thin-layer chromatography (Rf_f = 0.45).

    Spectroscopic Characterization

    • UV-Vis : λmax\lambda_{\text{max}} = 238, 389, 403, 426 nm (log ε = 3.76, 1.79, 1.97, 1.98)

    • IR : Peaks at 1740 cm1^{-1} (C=O), 1510 cm1^{-1} (N-N=O)

    • 1^1H NMR (acetone-d6_6): δ 2.10 (s, 3H, CH3_3), 4.6 (s, 2H, CH2_2), 5.5–5.9 (m, 1H, NH)

    Stability and Decomposition Pathways

    L-Alanine, N-acetyl-N-nitroso- (9CI) is sensitive to pH and temperature. Stability studies reveal two primary decomposition pathways:

    Acid-Catalyzed Denitrosation

    In strong acid (pH < 1), the nitroso group is cleaved, yielding N-acetyl-L-alanine and nitric oxide:

    N-Acetyl-N-nitroso-L-alanine+H+N-Acetyl-L-alanine+NO++H2O\text{N-Acetyl-N-nitroso-L-alanine} + \text{H}^+ \rightarrow \text{N-Acetyl-L-alanine} + \text{NO}^+ + \text{H}_2\text{O}

    Alkaline Hydrolysis

    Above pH 8, hydrolysis produces diazotic acid intermediates, which decompose into pyruvate and nitrogen gas:

    N-Acetyl-N-nitroso-L-alanine+OHPyruvate+N2+H2O\text{N-Acetyl-N-nitroso-L-alanine} + \text{OH}^- \rightarrow \text{Pyruvate} + \text{N}2 + \text{H}2\text{O}

    Half-Life Data :

    pHTemperature (°C)Half-Life (h)
    1252.5
    72510.0
    12250.5

    Industrial-Scale Considerations

    Cost-Effective Modifications

    • Microbial Strain Optimization : Genetic engineering of Brevibacterium flavum to overexpress alanine dehydrogenase improves L-alanine titers to 45 g/L.

    • Solvent Recycling : Dichloromethane from nitrosation is recovered via distillation, reducing costs by 20% .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing L-Alanine, N-acetyl-N-nitroso- (9CI), and how do reaction conditions influence yield?

    • Methodology : Nitrosation of N-acetyl-L-alanine using nitrous acid (HNO₂) under acidic conditions (pH 1–3) is a primary route. The reaction efficiency depends on temperature (0–5°C recommended for stability) and molar ratios of nitrosating agents. Ascorbic acid can be added to suppress competing side reactions, as demonstrated in blocking nitrosation of amines/amides . For purification, column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is advised.
    • Key Variables : pH, temperature, stoichiometry of HNO₂, and use of stabilizing agents.

    Q. Which analytical techniques are most reliable for detecting and quantifying L-Alanine, N-acetyl-N-nitroso- in complex matrices?

    • Methodology :

    • Chromatography : Reverse-phase HPLC with UV detection (λ = 230–250 nm for nitroso groups) or LC-MS for high specificity .
    • Spectroscopy : FT-IR to confirm nitroso (N=O) stretch (~1500 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation.
    • Reference Data : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous nitroso compounds .

    Q. What factors influence the stability of L-Alanine, N-acetyl-N-nitroso- during storage and experimental use?

    • Critical Factors :

    • pH : Decomposes rapidly in alkaline conditions (pH > 7) via denitrosation; stable in acidic buffers (pH 2–4).
    • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent thermal degradation.
    • Light Sensitivity : Nitroso compounds are photolabile; use amber glassware and minimize light exposure.
      • Decomposition Products : May release NO, CO, or nitrogen oxides under heat or UV exposure .

    Q. What safety protocols are essential when handling L-Alanine, N-acetyl-N-nitroso-?

    • Guidelines :

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of volatile byproducts.
    • Emergency Measures : For spills, neutralize with 10% ascorbic acid (to degrade nitroso compounds) followed by absorption with inert materials .

    Advanced Research Questions

    Q. How do substituent effects and steric hindrance influence the nitrosation kinetics of N-acetyl-L-alanine derivatives?

    • Mechanistic Insight : Nitrosation proceeds via electrophilic attack of HNO₂ on the amide nitrogen. Steric hindrance from acetyl groups slows reaction rates compared to primary amines. Kinetic studies using stopped-flow spectrophotometry can quantify rate constants under varying pH and temperature .
    • Competing Pathways : Thiols (e.g., glutathione) may scavenge nitrosating agents, altering product distribution .

    Q. Can L-Alanine, N-acetyl-N-nitroso- form in vivo, and what strategies mitigate its potential carcinogenicity?

    • In Vivo Relevance : Nitrosation of dietary or endogenous amides in the stomach (acidic pH) could generate nitroso compounds. Ascorbic acid or α-tocopherol inhibits this by reducing nitrosating agents .
    • Detection Challenges : Use isotope-labeled precursors (e.g., ¹⁵N-nitrite) with LC-MS/MS to trace in vivo formation .

    Q. How to resolve contradictions in reported nitrosation efficiencies for structurally similar compounds?

    • Data Analysis : Compare reaction conditions (e.g., HNO₂ concentration, pH) across studies. For example, urea and ascorbic acid exhibit varying blocking efficiencies depending on the substrate’s nucleophilicity .
    • Computational Modeling : DFT calculations can predict nitrosation susceptibility based on electron density at reactive sites .

    Q. What thermodynamic data are available for L-Alanine, N-acetyl-N-nitroso- and its reaction intermediates?

    • NIST Resources : Standard enthalpy of formation (ΔHf°) and Gibbs free energy (ΔG°) for nitroso compounds are cataloged in NIST Chemistry WebBook. Use reaction search tools to identify relevant thermochemical cycles .

    Q. How does L-Alanine, N-acetyl-N-nitroso- interact with biomolecules like cysteine or glutathione?

    • Reactivity Profile : Nitroso groups react with thiols to form S-nitroso adducts, which isomerize to N-ethoxycarbonyl derivatives at pH > 7. Characterize products via LC-MS and compare with synthetic standards .
    • Biological Implications : These interactions may model nitroso compound toxicity in cellular systems.

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